

## (Rac)-BAY-985 role in innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-BAY-985 |           |
| Cat. No.:            | B15092534     | Get Quote |

An In-Depth Technical Guide on the Role of (Rac)-BAY-985 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of the non-canonical IkB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKɛ.[1][2] These kinases are central nodes in the innate immune system, playing a critical role in the response to pathogenic threats, particularly viral infections, by mediating the production of type I interferons (IFNs).[3][4] This technical guide provides a comprehensive overview of (Rac)-BAY-985, its mechanism of action, and its established and potential roles in modulating innate immune signaling pathways. The guide is intended for researchers in immunology, drug discovery, and related fields who are interested in utilizing (Rac)-BAY-985 as a chemical probe to investigate TBK1/IKKɛ biology or as a starting point for therapeutic development.

## **Introduction to (Rac)-BAY-985**

(Rac)-BAY-985 is a benzimidazole derivative that has been identified as a dual inhibitor of TBK1 and IKKɛ.[5] Its high potency and selectivity make it a valuable tool for dissecting the physiological and pathological functions of these kinases. While much of the initial research on BAY-985 has focused on its anti-proliferative effects in cancer models, its mechanism of action directly implicates it as a modulator of innate immunity.

## **Mechanism of Action**



(Rac)-BAY-985 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of TBK1 and IKKε. This inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates.

A primary and well-characterized downstream effector of TBK1 and IKK $\epsilon$  is the interferon regulatory factor 3 (IRF3). Upon activation of upstream pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, TBK1/IKK $\epsilon$  are recruited to signaling complexes where they phosphorylate IRF3. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization, nuclear translocation, and subsequent induction of type I IFN gene expression (e.g., IFN- $\alpha$  and IFN- $\beta$ ). By inhibiting TBK1 and IKK $\epsilon$ , (Rac)-BAY-985 effectively blocks the phosphorylation of IRF3, thus abrogating this critical antiviral signaling cascade.

## **Data Presentation**

The following tables summarize the quantitative data available for **(Rac)-BAY-985**, providing a clear comparison of its inhibitory activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibition Profile of (Rac)-BAY-985

| Target Kinase | IC50 (nM) | Assay Conditions | Reference(s) |
|---------------|-----------|------------------|--------------|
| TBK1          | 1.5       | Not specified    |              |
| TBK1          | 2         | Low ATP          | -            |
| TBK1          | 30        | High ATP         | -            |
| ΙΚΚε          | 2         | Not specified    | -            |
| FLT3          | 123       | Not specified    | -            |
| RSK4          | 276       | Not specified    | -            |
| DRAK1         | 311       | Not specified    | -            |
| ULK1          | 7930      | Not specified    |              |

Table 2: Cellular Activity of (Rac)-BAY-985



| Assay                | Cell Line              | IC50 (nM) | Reference(s) |
|----------------------|------------------------|-----------|--------------|
| IRF3 Phosphorylation | MDA-MB-231             | 74        |              |
| Cell Proliferation   | SK-MEL-2<br>(Melanoma) | 900       | _            |
| Cell Proliferation   | ACHN (Renal)           | 7260      | -            |

## **Role in Innate Immunity Signaling**

The innate immune system relies on a limited number of germline-encoded PRRs to detect conserved molecular structures of microorganisms. Activation of these receptors initiates signaling cascades that culminate in the production of inflammatory cytokines, chemokines, and interferons, which collectively orchestrate the initial defense against infection.

TBK1 and IKKE are key kinases that integrate signals from multiple PRR pathways, including:

- Toll-like Receptors (TLRs): Specifically, the endosomal TLRs (TLR3, TLR7/8, and TLR9) that
  recognize viral nucleic acids, and the cell surface TLR4, which recognizes bacterial
  lipopolysaccharide (LPS).
- RIG-I-like Receptors (RLRs): Cytosolic sensors of viral RNA, such as RIG-I and MDA5.
- Cytosolic DNA Sensors: Including cGAS, which produces the second messenger cGAMP to activate the adaptor protein STING, a potent activator of TBK1.

Given its potent inhibition of TBK1 and IKKε, **(Rac)-BAY-985** is expected to suppress the production of type I interferons and other inflammatory mediators downstream of these pathways. While direct experimental evidence of **(Rac)-BAY-985**'s effects on cytokine production in primary immune cells (e.g., macrophages, dendritic cells) is currently lacking in the public domain, its mechanism of action strongly suggests it would be an effective inhibitor of PAMP-induced innate immune responses.

# Mandatory Visualizations Signaling Pathway Diagram





Click to download full resolution via product page



Caption: **(Rac)-BAY-985** inhibits TBK1/IKKε, blocking IRF3 phosphorylation and Type I IFN production.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of (Rac)-BAY-985 using a TR-FRET kinase assay.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the characterization of **(Rac)-BAY-985** are provided below.

## **TR-FRET Based Kinase Activity Inhibition Assay**

This protocol is a generalized procedure based on common practices for determining kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Objective: To determine the IC50 value of (Rac)-BAY-985 against TBK1 and IKKs.

#### Materials:

- Recombinant human TBK1 or IKKE
- · Biotinylated peptide substrate
- ATP
- (Rac)-BAY-985
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Low-volume 384-well assay plates
- TR-FRET compatible plate reader



#### Procedure:

- Prepare serial dilutions of (Rac)-BAY-985 in DMSO and then dilute in assay buffer.
- Add a small volume (e.g., 2-5 μL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase/substrate mixture in assay buffer containing the recombinant kinase (TBK1
  or IKKE) and the biotinylated peptide substrate.
- Add the kinase/substrate mixture to the wells.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the K<sub>m</sub> for the respective kinase to accurately determine the IC<sub>50</sub> of an ATP-competitive inhibitor.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
- Stop the reaction by adding the stop solution containing EDTA.
- Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.
- Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g.,
   620 nm for Europium and 665 nm for APC).
- The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor or no enzyme).
- The IC<sub>50</sub> value is determined by fitting the normalized data to a four-parameter logistic equation using appropriate software.

## **Cell Proliferation Assay**



This protocol describes a common method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC<sub>50</sub> of **(Rac)-BAY-985** for inhibiting the proliferation of cancer cell lines such as SK-MEL-2.

#### Materials:

- SK-MEL-2 or ACHN cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- (Rac)-BAY-985
- 384-well white microtiter plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

#### Procedure:

- Seed cells in a 384-well white plate at a predetermined density (e.g., 800 cells/well for SK-MEL-2) in 50  $\mu$ L of medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- The following day, add various concentrations of (Rac)-BAY-985 to the wells. A digital dispenser can be used for accurate addition of small volumes.
- Incubate the plates for 96 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and plot against the concentration of (Rac)-BAY-985.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Conclusion and Future Directions**

(Rac)-BAY-985 is a well-characterized, potent, and selective inhibitor of TBK1 and IKKɛ. Its ability to block the phosphorylation of IRF3 confirms its engagement of a critical pathway in innate immunity. While current data primarily highlight its anti-proliferative effects in cancer models, its mechanism of action positions it as a powerful tool for investigating the role of TBK1/IKKɛ in various aspects of innate immunity, including antiviral responses, inflammation, and autoimmunity.

Future research should focus on characterizing the effects of **(Rac)-BAY-985** directly on primary innate immune cells. Key experiments would include:

- Measuring the inhibition of cytokine and chemokine production (e.g., IFN-β, TNF-α, IL-6, CXCL10) in macrophages and dendritic cells stimulated with various PAMPs.
- Assessing its efficacy in in vivo models of viral infection or inflammatory disease.
- Exploring its potential therapeutic utility in diseases characterized by aberrant TBK1/IKKE activation.

By expanding the biological characterization of **(Rac)-BAY-985** in relevant immune contexts, the scientific community can fully leverage its potential as both a research tool and a lead compound for novel immunomodulatory therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The IKK-related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Rac)-BAY-985 role in innate immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15092534#rac-bay-985-role-in-innate-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com